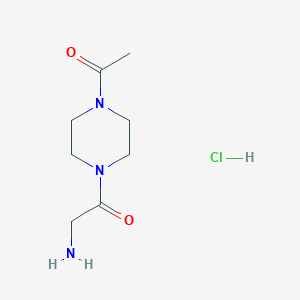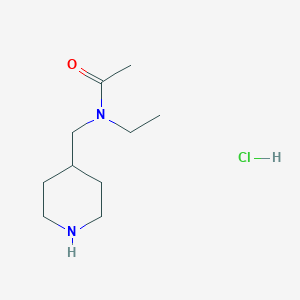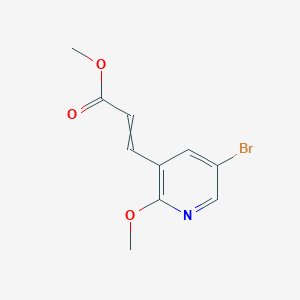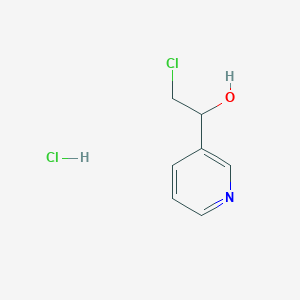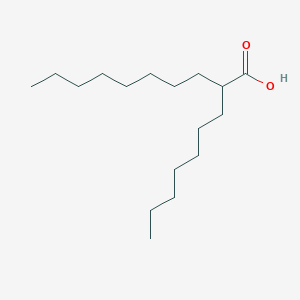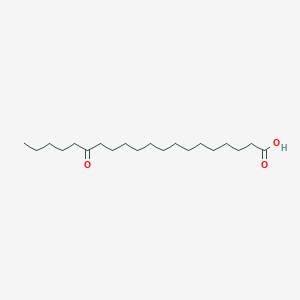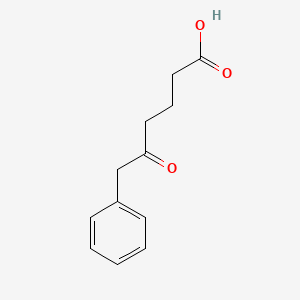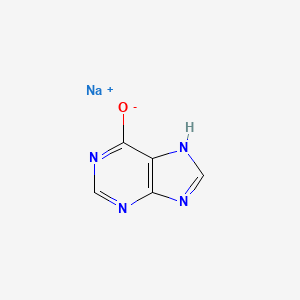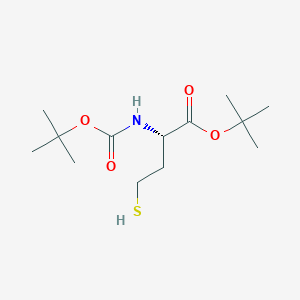
12-Hydroxypentadecanoic acid
Vue d'ensemble
Description
12-Hydroxypentadecanoic acid is a useful research compound. Its molecular formula is C15H30O3 and its molecular weight is 258.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biocatalysis and Production
12-Hydroxypentadecanoic acid is a significant compound in biocatalysis. Schneider et al. (1998) developed a multi-step product recovery process for hydroxy long-chain fatty acids including this compound. They utilized biotransformation of pentadecanoic acid by E. coli recombinant cells synthesizing cytochrome P450 BM-3 monooxygenase, yielding high stereoselectivity in the production of these acids (Schneider, Wubbolts, Sanglard, & Witholt, 1998).
Synthesis Techniques
The synthesis of hydroxy long-chain fatty acids, including this compound, has been explored in various studies. Nesmeyanov et al. (1960) synthesized 15-hydroxypentadecanoic acid from tetrachloroheptane and tetrachlorononane (Nesmeyanov, Zakharkin, Kost, & Friedlina, 1960). Additionally, Ookoshi and Onaka (1998) successfully performed lactonization of 15-hydroxypentadecanoic acid on dealuminated HY zeolite (Ookoshi & Onaka, 1998).
Molecular Gels and Polymorphism
This compound plays a role in the formation of molecular gels. Wu et al. (2013) reported different polymorphic forms for 12-hydroxyoctadecanoic acid molecular gels, indicating its role in forming self-assembled fibrillar networks in organic solvents (Wu, Gao, Emge, & Rogers, 2013).
Natural Product Synthesis
This compound is also involved in the synthesis of natural products. Ding et al. (2012) isolated glycosidic acids and resin glycosides from Operculina turpethum, which included compounds with this compound as an aglycone (Ding, Jiang, Wu, Xu, & Wei, 2012).
Material Science Applications
In material science, this compound contributes to the formation of monolayer structures and has been studied for its properties in this regard. Tachibana et al. (1979) investigated the monolayer properties of chiral and racemic 12-hydroxyoctadecanoic acids, revealing insights into phase transitions and hydrogen bonding in these structures (Tachibana, Yoshizumi, & Hori, 1979).
Biocompatibility Studies
The role of fatty acids like this compound in biocompatibility has also been explored. Chen et al. (2011) evaluated the effect of hydroxyapatite nanoparticles with different surface charges on osteoblast cells, providing insights into the biocompatibility and cellular uptake influenced by fatty acids (Chen, Mccrate, Lee, & Li, 2011).
Propriétés
IUPAC Name |
12-hydroxypentadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-2-11-14(16)12-9-7-5-3-4-6-8-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJQFJGUKSTHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





